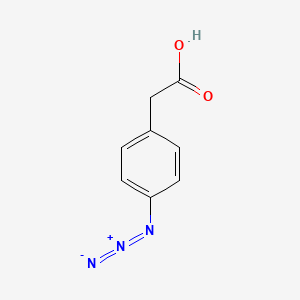
2-(4-Azidophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Azidophenyl)acetic acid is an organic compound with the molecular formula C8H7N3O2 It is characterized by the presence of an azide group (-N3) attached to a phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
It is known that azides can react with alkynes in a click chemistry reaction to form stable triazole rings, which can be used for various purposes, including the creation of complex molecular structures and bioconjugation .
Mode of Action
The azide group in the compound is known to be highly reactive and can participate in click chemistry reactions with alkynes . This reaction is often used in biological systems for labeling and tracking purposes .
Biochemical Pathways
The compound’s azide group can react with alkynes to form triazole rings, which can affect various biochemical pathways depending on the specific context .
Pharmacokinetics
The compound’s azide group is known to be highly reactive, which could potentially influence its pharmacokinetic properties .
Result of Action
The compound’s azide group can react with alkynes to form triazole rings, which can have various effects depending on the specific context .
Action Environment
Factors such as temperature, ph, and the presence of other chemical species could potentially influence the reactivity of the compound’s azide group .
This reaction can be used for various purposes, including the creation of complex molecular structures and bioconjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Azidophenyl)acetic acid typically involves the introduction of an azide group to a phenylacetic acid derivative. One common method includes the reaction of 4-bromoacetophenone with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the formation of the desired azide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Azidophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Aminophenylacetic acid: Formed by the reduction of the azide group.
Triazole derivatives: Formed by cycloaddition reactions.
Scientific Research Applications
2-(4-Azidophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole derivatives through click chemistry.
Biology: Employed in the photoimmobilization of biomolecules such as DNA on various substrates, facilitating the study of biomolecular interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with azide functionalities.
Industry: Utilized in the development of advanced materials, including photoactive polymers and nanomaterials.
Comparison with Similar Compounds
4-Azidobenzoic acid: Similar structure with an azide group attached to a benzoic acid moiety.
4-Azidophenylalanine: An amino acid derivative with an azide group on the phenyl ring.
4-Azidophenylmethanol: Contains an azide group attached to a phenyl ring with a methanol group.
Uniqueness: 2-(4-Azidophenyl)acetic acid is unique due to its combination of an azide group with an acetic acid moiety, providing distinct reactivity and versatility in various chemical reactions. Its ability to undergo photochemical reactions and form reactive intermediates makes it particularly valuable in applications such as photoimmobilization and click chemistry .
Properties
IUPAC Name |
2-(4-azidophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKGBHZEZFKXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-DICHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE](/img/structure/B2471679.png)
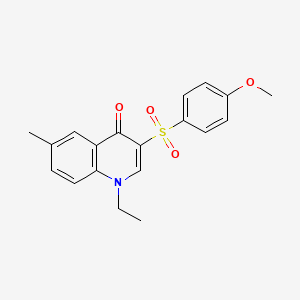

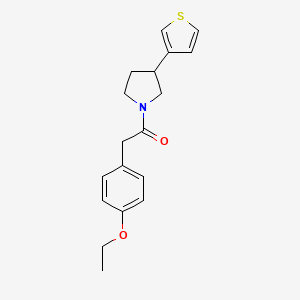
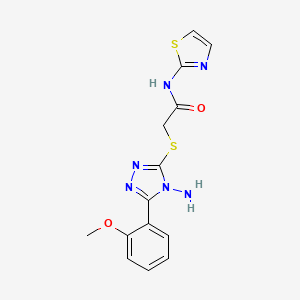
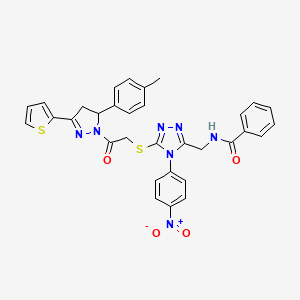
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)
![4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide](/img/structure/B2471692.png)


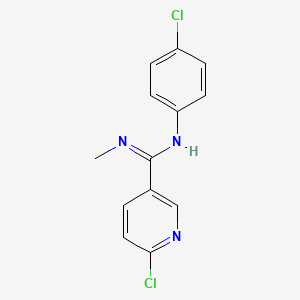
![N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2471699.png)
![4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B2471700.png)
![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2471702.png)
